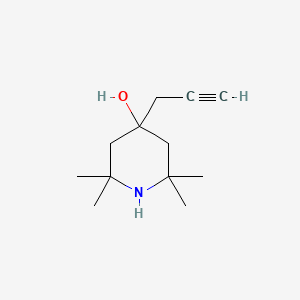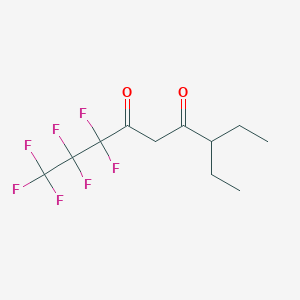
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is a chemical compound with the molecular formula C10H17NaO3. It is known for its unique structure, which includes a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt typically involves the reaction of cyclohexaneacetic acid with 2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The cyclohexane ring provides structural stability and can affect the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexaneacetic acid
- 2-Hydroxyethylamine
- Cyclohexane-1,2-dicarboxylic acid
Uniqueness
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is unique due to its combination of a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This unique structure imparts specific chemical properties that make it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
| 77945-11-0 | |
Molekularformel |
C10H17NaO3 |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
sodium;2-[1-(2-hydroxyethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C10H18O3.Na/c11-7-6-10(8-9(12)13)4-2-1-3-5-10;/h11H,1-8H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
WPRPQWPNETWLSK-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)(CCO)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)




![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
